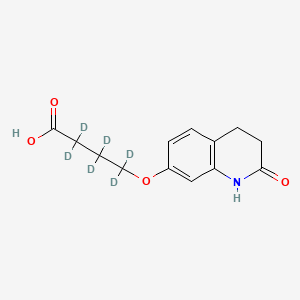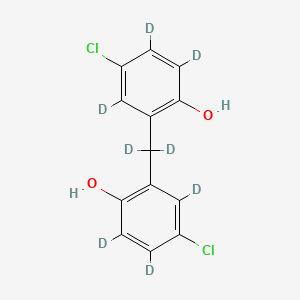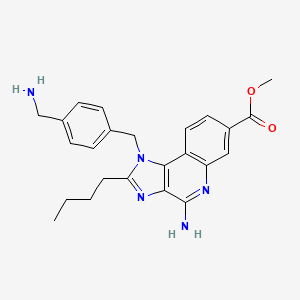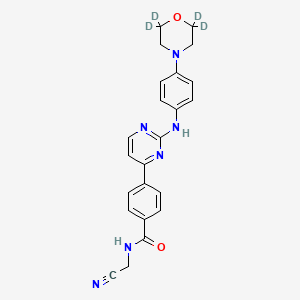
Momelotinib-2,2,6,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momelotinib-2,2,6,6-d4 is a deuterated form of momelotinib, a small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in an alcoholic alkali environment to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to yield momelotinib .
Industrial Production Methods
The industrial production of momelotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Momelotinib-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Momelotinib-2,2,6,6-d4 has several scientific research applications:
Chemistry: Used in studies to understand the behavior of deuterated compounds and their interactions.
Biology: Helps in tracking the metabolic pathways and distribution of momelotinib in biological systems.
Medicine: Primarily used in the treatment of myelofibrosis, where it has shown significant benefits in reducing anemia and improving overall survival rates
Industry: Employed in the development of new therapeutic agents and in pharmacokinetic studies to improve drug formulations
Mécanisme D'action
Momelotinib-2,2,6,6-d4 exerts its effects by inhibiting Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of inflammatory cytokines and a decrease in the proliferation of malignant cells. Additionally, momelotinib inhibits activin A receptor type 1 (ACVR1), which plays a role in iron homeostasis and erythropoiesis. This dual inhibition helps in reducing anemia and improving the quality of life for patients with myelofibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2 inhibitor that also targets FLT3 and IRAK1.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-2,2,6,6-d4
This compound is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides a comprehensive approach to treating myelofibrosis by addressing both the symptoms and the underlying causes of anemia. Its deuterated form also allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C23H22N6O2 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2 |
Clé InChI |
ZVHNDZWQTBEVRY-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H] |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
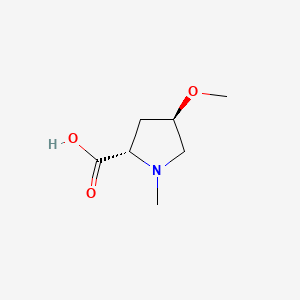
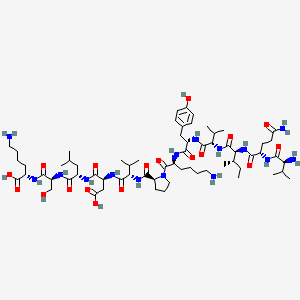
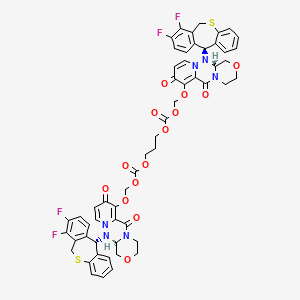
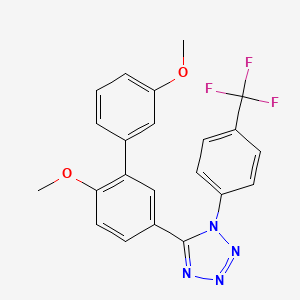
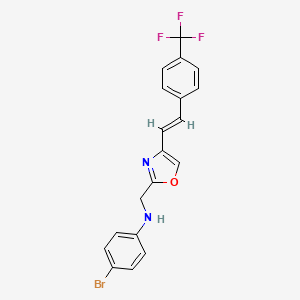
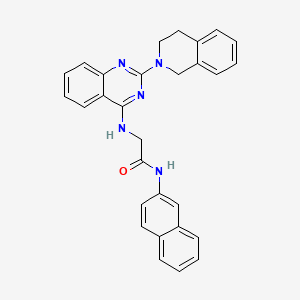
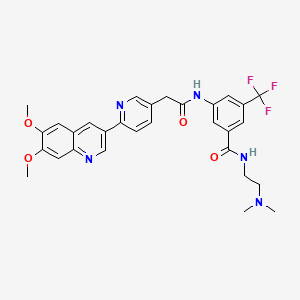
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)

